2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride
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Description
“2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1221723-36-9 . It has a molecular weight of 231.75 . The IUPAC name for this compound is 2-thiomorpholinopyridin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3S.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7,10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antimicrobial and Antitubercular Activities
The derivatives of 2-(thiomorpholin-4-yl)pyridin-3-amine hydrochloride have been synthesized and tested for their antimicrobial and antitubercular activities. Some compounds in this series demonstrated significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Structural Studies
The reaction of bis(chloromethylidene)thiomorpholin-4-amine with various aldehydes, in the presence of catalytic amounts of formic acid, led to the formation of corresponding hydrazones. These compounds were identified as trans isomers and their structure was confirmed through NMR and NOESY experiments. This study is significant for understanding the structural aspects of these compounds and their derivatives (Martynov et al., 2013).
Antimicrobial and Enzyme Inhibition Activities
Compounds derived from this compound have been evaluated for their antimicrobial, anti-lipase, and anti-urease activities. Some derivatives exhibited good to moderate activity in these areas, suggesting their potential application in combating microbial infections and enzyme-related disorders (Ceylan, 2016).
Anticancer Activity
The condensation of this compound with various amines has led to the synthesis of piperazine-2,6-dione derivatives that exhibited good anticancer activity against multiple cancer cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Kumar et al., 2013).
Optical and Fluorescence Properties
Derivatives of this compound have been thoroughly investigated for their thermal, redox, and fluorescence properties. These studies are crucial for understanding the material properties of these compounds and their potential applications in optical and electronic devices (Palion-Gazda et al., 2019).
Properties
IUPAC Name |
2-thiomorpholin-4-ylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBACIAEDDZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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